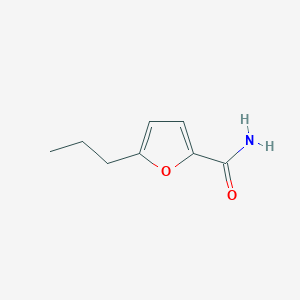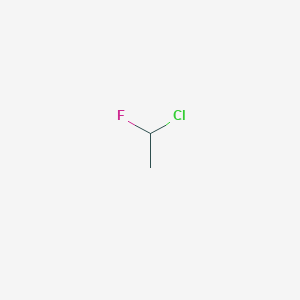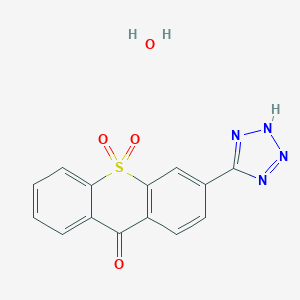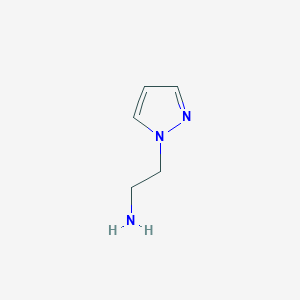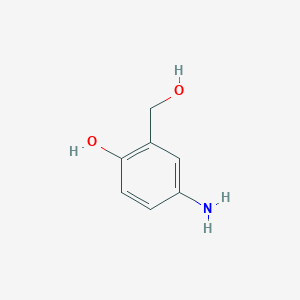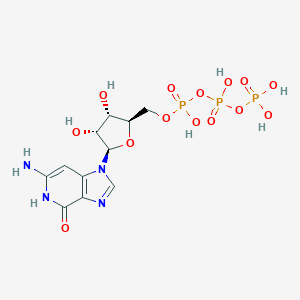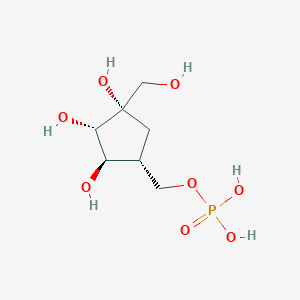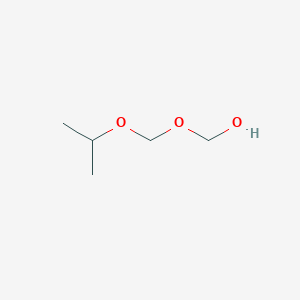
Romergoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Romergoline is a synthetic ergot derivative that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It belongs to the class of dopamine receptor agonists and has been shown to exhibit a high affinity for the D2 and D3 receptor subtypes. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of Romergoline involves its binding to the dopamine D2 and D3 receptor subtypes. The compound acts as an agonist at these receptors, leading to an increase in dopamine transmission in the brain. This results in the activation of the mesocorticolimbic dopaminergic pathway, which is involved in the regulation of mood, behavior, and cognition.
生化学的および生理学的効果
Romergoline has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to increase the release of dopamine in the brain, leading to an increase in dopamine transmission. This results in the activation of the mesocorticolimbic dopaminergic pathway, which is involved in the regulation of mood, behavior, and cognition. In addition, Romergoline has been shown to exhibit neuroprotective properties, reducing the damage caused by oxidative stress in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using Romergoline in lab experiments is its high affinity for the dopamine D2 and D3 receptor subtypes. This makes it a useful tool for investigating the role of dopamine in various physiological and pathological processes. However, one of the limitations of using Romergoline in lab experiments is its potential for off-target effects. The compound may also exhibit activity at other receptor subtypes, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of Romergoline. One area of research is the investigation of its potential therapeutic properties in the treatment of hyperprolactinemia and other endocrine disorders. Another area of research is the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, depression, and anxiety disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective properties of Romergoline in animal models of Parkinson's disease.
合成法
Romergoline can be synthesized using various methods, including the condensation of 2-bromo-4'-methylacetanilide with 1-(2-bromoethyl)-1H-imidazole, followed by cyclization with sodium hydride. Another method involves the cyclization of 2-bromo-4'-methylacetanilide with 1-(2-bromoethyl)-1H-pyrrole-2,5-dione using potassium tert-butoxide. The compound can also be synthesized using the palladium-catalyzed coupling of 2-bromo-4'-methylacetanilide with 1-(2-bromoethyl)-1H-imidazole.
科学的研究の応用
Romergoline has been extensively studied for its potential therapeutic properties in various fields of scientific research. It has been shown to exhibit neuroprotective properties in animal models of Parkinson's disease. The compound has also been investigated for its potential use in the treatment of hyperprolactinemia, a condition characterized by high levels of prolactin in the blood. In addition, Romergoline has been studied for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.
特性
CAS番号 |
107052-56-2 |
|---|---|
製品名 |
Romergoline |
分子式 |
C20H22N4O2 |
分子量 |
350.4 g/mol |
IUPAC名 |
4-[[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione |
InChI |
InChI=1S/C20H22N4O2/c1-23-8-12(9-24-10-18(25)22-19(26)11-24)5-15-14-3-2-4-16-20(14)13(7-21-16)6-17(15)23/h2-5,7,12,17,21H,6,8-11H2,1H3,(H,22,25,26)/t12-,17-/m1/s1 |
InChIキー |
RJCXNCSJGRUWRW-SJKOYZFVSA-N |
異性体SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5 |
SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5 |
正規SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5 |
その他のCAS番号 |
107052-56-2 |
同義語 |
4-(9,10-didehydro-6-methylergolin-8-yl)methylpiperazine-2,6-dione FCE 23884 FCE-23884 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



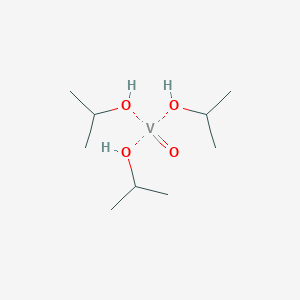
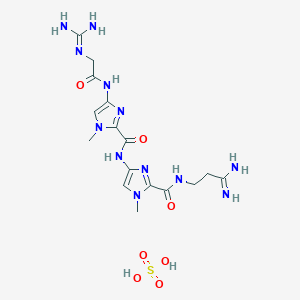
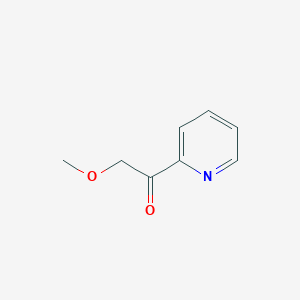
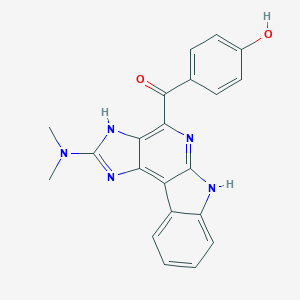
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
